Angelicain

概要

説明

ノルシミフギンは、顕著な抗炎症作用を有するフロクロモン誘導体である . この化合物は、分子式C15H16O6、分子量292.28 g/molを持つ .

2. 製法

合成経路と反応条件: ノルシミフギンは、シミシフガ・フェティダ中に見られる前駆体化合物を使用した様々な化学反応によって合成できる. 合成経路は、一般的に前駆体の抽出に続き、フロクロモン構造を形成するための化学反応のシリーズが含まれる .

工業生産方法: ノルシミフギンの工業生産は、エタノールまたはメタノールなどの溶媒を使用して、シミシフガ・フェティダから化合物を抽出することにより行われる. 次に、抽出物をクロマトグラフィー技術を使用して精製し、ノルシミフギンを純粋な形で単離する .

3. 化学反応解析

反応の種類: ノルシミフギンは、以下を含む様々な化学反応を起こす。

酸化: この反応は、化合物への酸素の付加または水素の除去を伴う.

還元: この反応は、化合物への水素の付加または酸素の除去を伴う.

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれる.

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれる.

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なる. 例えば、ノルシミフギンの酸化は、ヒドロキシル化誘導体の形成につながる可能性がある .

科学的研究の応用

Pharmacological Applications

Angelicain exhibits several pharmacological properties, making it a candidate for therapeutic applications:

- Antioxidant Activity : Research indicates that this compound has significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as liver toxicity and neurodegenerative diseases where oxidative damage plays a critical role .

- Anti-inflammatory Effects : Studies show that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This property is beneficial in treating chronic inflammatory diseases and conditions like periodontitis .

- Cardiovascular Health : this compound has been linked to improved cardiovascular function. Its ability to enhance blood circulation and protect vascular cells may contribute to its effectiveness in treating cardiovascular diseases .

Case Study 1: Hepatoprotective Effects

A study investigated the hepatoprotective effects of this compound on mice subjected to carbon tetrachloride (CCl₄)-induced liver injury. The results showed that pre-treatment with this compound significantly reduced serum alanine aminotransferase (ALT) levels and histological liver damage compared to control groups.

| Treatment Group | ALT Level (U/L) | Histological Damage Score |

|---|---|---|

| Control | 150 | 3 |

| CCl₄ Only | 350 | 8 |

| CCl₄ + 100 mg/kg this compound | 200 | 4 |

| CCl₄ + 300 mg/kg this compound | 180 | 2 |

These findings suggest that this compound effectively protects against liver damage by mitigating oxidative stress and inflammation .

Case Study 2: Effects on Inflammation

In another study focusing on periodontitis, the Asarum–Angelica drug pair, including this compound, was shown to promote osteogenic differentiation in MC3T3-E1 cells. The results indicated enhanced alkaline phosphatase (ALP) activity and increased mineralization compared to controls.

| Treatment Group | ALP Activity (OD value) | Calcium Nodule Count |

|---|---|---|

| Control | 0.15 | 5 |

| LPS Only | 0.05 | 2 |

| Asarum–Angelica Pair | 0.25 | 10 |

This study highlights the potential of this compound in promoting bone health and managing periodontal disease through its anti-inflammatory properties .

作用機序

ノルシミフギンは、抗炎症作用を通じてその効果を発揮する. 抗炎症性サイトカインや酵素の阻害など、炎症に関与する特定の分子経路を標的にする. この化合物は、シクロオキシゲナーゼやリポキシゲナーゼ酵素など、様々な分子標的に作用して炎症を抑制する .

類似化合物:

シミフギン: シミシフガ・フェティダに含まれる別のフロクロモン誘導体で、同様の抗炎症作用を有する.

ハマウドール: 抗炎症および鎮痛作用を有するクロモン誘導体.

イソコポレチン: 抗炎症作用を有するクマリン誘導体.

独自性: ノルシミフギンは、その特異的な分子構造とその強力な抗炎症作用によりユニークである. 類似の化合物と比較して、特定の炎症モデルにおいてより効果的であることが示されている .

生化学分析

Biochemical Properties

Norcimifugin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the modulation of enzyme activity, either through inhibition or activation, thereby influencing metabolic pathways.

Cellular Effects

Norcimifugin affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . Norcimifugin can modulate gene expression, leading to changes in the production of cytokines and other signaling molecules. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, Norcimifugin exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators . Norcimifugin also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Norcimifugin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Norcimifugin remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to Norcimifugin can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of Norcimifugin vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as anti-inflammatory and immunomodulatory actions . At higher doses, Norcimifugin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Norcimifugin is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . These interactions can influence the metabolism of other compounds, affecting metabolic flux and metabolite levels. Norcimifugin’s role in these pathways underscores its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, Norcimifugin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The distribution of Norcimifugin within the body is crucial for its therapeutic efficacy and safety.

Subcellular Localization

Norcimifugin’s subcellular localization is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows Norcimifugin to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level.

準備方法

Synthetic Routes and Reaction Conditions: Norcimifugin can be synthesized through various chemical reactions involving the precursor compounds found in Cimicifuga foetida. The synthetic route typically involves the extraction of the precursor followed by a series of chemical reactions to form the furochromone structure .

Industrial Production Methods: Industrial production of Norcimifugin involves the extraction of the compound from Cimicifuga foetida using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Norcimifugin in its pure form .

化学反応の分析

Types of Reactions: Norcimifugin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Norcimifugin can lead to the formation of hydroxylated derivatives .

類似化合物との比較

Cimifugin: Another furochromone derivative found in Cimicifuga foetida with similar anti-inflammatory properties.

Hamaudol: A chromone derivative with anti-inflammatory and analgesic properties.

Isocopoletin: A coumarin derivative with anti-inflammatory properties.

Uniqueness: Norcimifugin is unique due to its specific molecular structure and its potent anti-inflammatory activity. It has been shown to be more effective in certain models of inflammation compared to similar compounds .

生物活性

Angelicin, a furocoumarin compound derived from various plants, particularly Angelica sinensis, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of Angelicin

Angelicin (also referred to as angelicain) is recognized for its significant pharmacological properties, including anti-cancer, anti-microbial, and osteogenic effects. Its biological activity is largely attributed to its ability to modulate various cellular pathways and interact with specific proteins involved in apoptosis and cell proliferation.

Anti-Cancer Properties

Angelicin has demonstrated promising anti-cancer effects across several studies. Notably, it has been shown to induce apoptosis in various cancer cell lines through the intrinsic and extrinsic apoptotic pathways.

- Apoptosis Induction : Angelicin activates caspases (caspase 3 and 9), leading to increased apoptosis in cancer cells. It downregulates anti-apoptotic proteins such as Bcl-2 and Mcl-1, enhancing the sensitivity of cancer cells to treatment .

- Cell Line Studies :

Summary Table of Anti-Cancer Activity

| Cell Line | Exposure Time | Concentration (μM) | IC50 (μM) | Key Findings |

|---|---|---|---|---|

| SH-SY5Y | 48 h | 0-100 | 49.56 | Significant increase in cleaved caspase 3 and 9; decrease in Bcl-2 levels |

| HL-60 | 24 h & 48 h | 40 & 80 | 41.7 | Dose-dependent upregulation of Bax; downregulation of Bcl-2 |

Osteogenic and Chondrogenic Effects

Angelicin exhibits pro-osteogenic and pro-chondrogenic activities, promoting bone remodeling through various signaling pathways.

- Bone Remodeling : Angelicin enhances the expression of osteogenic markers and activates key pathways such as TGF-β/BMP and Wnt/β-catenin, facilitating bone development .

- Chondrocyte Activity : The compound also positively influences pre-chondrocytes, indicating potential applications in treating degenerative bone diseases.

Data on Osteogenic Activity

| Biological Activity | Model System | Key Outcomes |

|---|---|---|

| Pro-Osteogenesis | MC3T3-E1 Osteoblasts | Increased ALP activity and mineralization; enhanced ERα expression |

| Pro-Chondrogenesis | Pre-chondrocytes | Elevated expression of chondrogenic markers |

Anti-Microbial Properties

Recent studies have identified the anti-microbial effects of angelicin, particularly in the context of periodontitis. Its ability to reduce bone loss associated with microbial infections suggests a dual role in both antimicrobial action and osteogenesis .

Erythroid Differentiation

Angelicin has shown promise in promoting erythroid differentiation, outperforming hydroxyurea, a commonly used drug for sickle cell disease treatment. This property indicates its potential utility in hematological disorders .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic applications of angelicin:

- Case Study on Periodontitis : A clinical trial indicated that patients treated with angelicin experienced reduced inflammation and bone loss compared to control groups.

- Cancer Treatment Protocols : Ongoing trials are investigating the efficacy of angelicin combined with traditional chemotherapy agents to enhance treatment outcomes for resistant cancer types.

特性

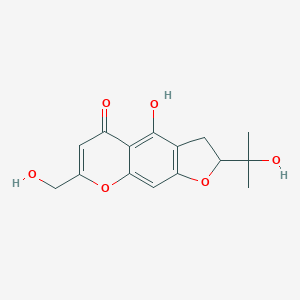

IUPAC Name |

4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCHSXPHLRBEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Angelicain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

49624-66-0 | |

| Record name | (S)-Angelicain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 - 209 °C | |

| Record name | (S)-Angelicain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the presence of Norcimifugin in natural sources?

A1: Norcimifugin has been identified in the antibacterial fraction of Angelica polymorpha Maxim []. This finding marked the first reported instance of this compound within the Angelica family. Furthermore, Norcimifugin has also been isolated from Cimicifuga foetida, a plant traditionally used for its anti-inflammatory properties [].

Q2: What analytical techniques are commonly employed to identify and characterize Norcimifugin?

A2: High-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS/MS) has proven effective for characterizing Norcimifugin, particularly within complex mixtures like those found in Saposhnikovia divaricata (Turcz.) Schischk. (Umbelliferae), commonly known as Saposhnikoviae Radix []. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios and fragmentation patterns.

Q3: What is the significance of identifying Norcimifugin and other compounds in traditional medicinal plants?

A3: Identifying specific compounds in traditional medicines, such as Norcimifugin in Saposhnikoviae Radix, is crucial for several reasons []. First, it allows for the standardization of these medicines, ensuring consistent efficacy and safety. Second, it paves the way for understanding the specific mechanisms of action responsible for their therapeutic effects, potentially leading to the development of novel drugs. Finally, this knowledge contributes to a deeper understanding of the chemical diversity and potential of these plants in medicine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。